molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

Cat. No. B1221202
CAS RN: 22494-47-9
M. Wt: 304.8 g/mol
InChI Key: UGOFYAXVVVXMQT-UHFFFAOYSA-N
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Patent
US04348322

Procedure details

Palladium on carbon (5% w/w, 0.1 g.) was added to a solution of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (0.3 g.) in ethanol (50 ml.). The suspension was treated with hydrogen gas at 25° C. and atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate evaporated. The residue was dissolved in toluene (10 ml.) and the solution obtained was extracted with 1 M sodium hydroxide solution (10 ml.). The aqueous extracts were acidified with 2 M hydrochloric acid and extracted with toluene (2×10 ml.). By evaporation of the toluene extracts, there may thus be obtained 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, as a waxy solid equivalent to that obtained in Example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]3[O:18][C:17](=[O:19])[C:16]([CH3:21])([CH3:20])[O:15]3)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H][H]>[Pd].C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][O:15][C:16]([CH3:21])([CH3:20])[C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
0.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C1OC(C(O1)=O)(C)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (10 ml.)
CUSTOM
Type
CUSTOM
Details
the solution obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 M sodium hydroxide solution (10 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×10 ml.)
CUSTOM
Type
CUSTOM
Details
By evaporation of the toluene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(COC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.